molecular formula C9H20ClNO B13448066 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride

1-(Methoxymethyl)cycloheptan-1-amine hydrochloride

Cat. No.: B13448066
M. Wt: 193.71 g/mol
InChI Key: VBWHSENNVFKLDE-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cycloheptan-1-amine hydrochloride is a cycloheptane-derived amine featuring a methoxymethyl substituent and a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

1-(methoxymethyl)cycloheptan-1-amine;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-11-8-9(10)6-4-2-3-5-7-9;/h2-8,10H2,1H3;1H

InChI Key

VBWHSENNVFKLDE-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCCCC1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride typically involves the reaction of cycloheptanone with methoxymethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxymethyl and amine groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(Methoxymethyl)cycloheptan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving amine-containing compounds and their interactions with biological systems.

    Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with various receptors or enzymes, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride with its analogs:

Compound Name Ring Size Substituent Molecular Formula Molecular Weight Key Properties/Applications
1-(Methoxymethyl)cycloheptan-1-amine HCl 7 Methoxymethyl C₉H₁₈ClNO ~215.7* Enhanced lipophilicity; potential CNS applications
1-(Methoxymethyl)cyclopropanamine HCl 3 Methoxymethyl C₅H₁₂ClNO 137.6 High ring strain; limited steric bulk
1-(Methoxymethyl)cyclopentanamine HCl 5 Methoxymethyl C₇H₁₆ClNO 165.66 Intermediate ring size; used in peptide synthesis
1-(4-Methoxyphenyl)cyclopentanamine HCl 5 4-Methoxyphenyl C₁₂H₁₈ClNO 227.73 Aromatic substitution; improved receptor binding
[1-(Methoxymethyl)cyclobutyl]methanamine HCl 4 Methoxymethyl C₇H₁₆ClNO 165.66 Custom synthesis intermediate

*Calculated molecular weight based on formula.

Key Observations:

  • Smaller rings (cyclopropane) exhibit higher ring strain, influencing reactivity .
  • Substituent Impact: Methoxymethyl groups enhance solubility compared to non-polar substituents, while aromatic groups (e.g., 4-methoxyphenyl) introduce π-π stacking interactions for receptor binding .

Biological Activity

1-(Methoxymethyl)cycloheptan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride
  • CAS Number : Not explicitly provided in the sources but can be identified through chemical databases.

Pharmacological Activities

The biological activity of 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride can be summarized based on its interactions with various biological targets:

1. Neuropharmacological Effects

Research indicates that compounds similar to 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride exhibit neuroprotective effects. For example, compounds that inhibit histone deacetylase (HDAC) have shown promise in treating neurodegenerative diseases. Although specific data on this compound's HDAC inhibition is lacking, its structural analogs have demonstrated significant neuroprotective properties in preclinical models, suggesting potential similar effects .

2. Antimicrobial Activity

Some studies have suggested that cycloalkylamines possess antimicrobial properties. While direct evidence for 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride is limited, related compounds have been tested against various pathogens, indicating a possible broad-spectrum antimicrobial activity .

The mechanism of action for 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride likely involves modulation of neurotransmitter systems and inhibition of specific enzymes such as HDACs. This modulation can lead to enhanced neuronal survival and reduced inflammation, which are critical in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride:

Table 1: Summary of Related Compounds and Their Biological Activities

Compound NameBiological ActivityReference
Tubastatin AHDAC6 inhibition, neuroprotection
Phenothiazine derivativesAntimicrobial and antineoplastic
Cryptosporidium TS inhibitorsSelective inhibition in protozoans

Notable Findings:

  • Neuroprotective Effects : Tubastatin A has shown significant neuroprotective effects in animal models with an IC50 value indicating potent HDAC6 inhibition (15 nM), suggesting that similar compounds may provide therapeutic benefits against neurodegenerative diseases .
  • Antimicrobial Properties : Research on phenothiazine derivatives indicates that modifications can lead to enhanced antimicrobial activity against various pathogens, which may also apply to cycloalkylamines like 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride .

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